(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol
Overview
Description
(S)-(+)-1,2-Isopropylideneglycerol is a key building block for the synthesis of glycerides and of phosphoglycerides.
Scientific Research Applications
It is used as a chiral auxiliary for the asymmetric synthesis of α-hydroxy esters, utilizing bidentate chelation-controlled alkylation of glycolate enolate (Jung, Ho, & Kim, 2000).
Enantiomerically pure (R)- and (S)-1-benzoyloxypropane-2,3-diol were prepared from this compound, serving as reference compounds for stereochemical studies (Casati, Ciuffreda, & Santaniello, 2011).
It reacts with 1-bromohept-1-yne to form n-butylvinylidenecarbene, leading to unusual products, demonstrating its reactivity in organic synthesis (Craig & Beard, 1971).
Research has been conducted to identify conditions that favor the formation of [1,3]dioxan-5-ols over [1,3]dioxolan-4-yl-methanols, which are potential novel platform chemicals (Deutsch, Martin, & Lieske, 2007).
Its photochemical transformation in an aqueous medium or methanol leads to the stable 2,2-dimethyl-5-oxo-1,3-dioxolane-4 (Nikolaev, Khimich, & Korobitsyna, 1985).
Properties
IUPAC Name |
[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVYQYLELCKWAN-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317976 | |
Record name | (+)-Solketal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22323-82-6 | |
Record name | (+)-Solketal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22323-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022323826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Solketal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2,2-dimethyl-1,3-dioxolane-4-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.812 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol in chemical synthesis?
A1: this compound serves as a crucial starting material in synthesizing various compounds, including:
- Chiral pyranenamine derivatives: These compounds, synthesized from this compound, exhibit potent topical ocular antiallergic activity. []
- Lysophosphatidyloligodeoxynucleotides: This class of molecules, incorporating this compound in their structure, has shown potential in biological applications. []
- 1,2-Dihexadecyl-sn-glycero-3-phosphoethanolamine (DHPE): This glycerophospholipid, synthesized using this compound, has numerous applications in biological research. []
Q2: How is the enantiomeric purity of this compound monitored during synthesis or reaction processes?
A2: Near-infrared (near-IR) Fourier transform vibrational circular dichroism (FT-VCD) spectroscopy is a valuable tool for monitoring the epimerization of this compound. The technique allows real-time monitoring of the reaction kinetics and determination of enantiomeric excess (EE) during synthesis or other processes. []
Q3: Are there alternative synthetic routes to obtain this compound with high enantiomeric purity?
A3: Yes, besides traditional chemical synthesis, this compound can be obtained through biocatalytic methods. Baker's yeast fermentation of benzyl mercaptan yields (R)-S-benzyl-thioglycerate, which can be further converted into this compound with high enantiomeric excess (98.6–99% ee). This biotransformation offers a sustainable and efficient alternative to traditional chemical synthesis. []
Q4: Has this compound been utilized in the synthesis of other biologically relevant molecules?
A4: Yes, researchers have employed this compound to synthesize 3′-O-lysophosphatidyl-2′-deoxynucleosides. These modified nucleosides demonstrate an enhanced ability to interact with lipid monolayers compared to their unmodified counterparts, highlighting their potential in drug delivery and biological studies. []
Q5: What are the structural features of this compound that contribute to its applications?
A5: this compound possesses a chiral center at the C4 position of the dioxolane ring, making it a valuable building block for introducing chirality into target molecules. Additionally, the presence of both a hydroxyl group and a protected glycerol unit within its structure allows for versatile chemical modifications. This enables researchers to tailor its reactivity and incorporate it into diverse molecular frameworks. [, ]
Q6: Are there studies exploring the theoretical aspects of this compound's structure and properties?
A6: Yes, computational studies have been conducted on this compound. Researchers utilize Raman Optical Activity (ROA) spectroscopy and bond polarizability algorithms to interpret the molecule's chiroptical properties. These investigations provide insights into the relationship between its three-dimensional structure and observed spectroscopic behavior, including the concept of intramolecular enantiomerism. []
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